D-fructofuranose 6-phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate can be synthesized through the isomerization of glucose-6-phosphate by the enzyme phosphoglucose isomerase . This reaction is a key step in the glycolytic pathway and occurs under physiological conditions.
Industrial Production Methods: Industrial production of fructose-6-phosphate often involves multi-enzymatic cascade synthesis. This method uses a series of enzymatic reactions to convert glucose or other precursors into fructose-6-phosphate . The product can be isolated in pure form using ion exchange techniques or barium salt precipitation .
Chemical Reactions Analysis
Types of Reactions: Fructose-6-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to glucose-6-phosphate by phosphoglucose isomerase.
Phosphorylation: Further phosphorylation to fructose-1,6-bisphosphate by phosphofructokinase.
Hydrolysis: Hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate by fructose-1,6-bisphosphatase.
Common Reagents and Conditions:
Phosphoglucose isomerase: Used for isomerization reactions.
Phosphofructokinase: Catalyzes the phosphorylation of fructose-6-phosphate.
Fructose-1,6-bisphosphatase: Involved in the hydrolysis of fructose-1,6-bisphosphate.
Major Products Formed:
Fructose-1,6-bisphosphate: Formed by the phosphorylation of fructose-6-phosphate.
Glucose-6-phosphate: Formed by the isomerization of fructose-6-phosphate.
Scientific Research Applications
Fructose-6-phosphate has numerous applications in scientific research:
Chemistry: Used to study enzyme kinetics and metabolic pathways.
Biology: Plays a role in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders and its potential therapeutic applications.
Industry: Used in the production of biofuels and other biochemicals.
Mechanism of Action
Fructose-6-phosphate exerts its effects primarily through its role in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate . This compound acts as a substrate for various enzymes, including phosphofructokinase and fructose-1,6-bisphosphatase . These enzymes regulate the conversion of fructose-6-phosphate to other metabolites, influencing cellular energy production and metabolic flux .
Comparison with Similar Compounds
Fructose-6-phosphate is similar to other sugar phosphates, such as:
Glucose-6-phosphate: An isomer of fructose-6-phosphate involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: A phosphorylated derivative of fructose-6-phosphate that plays a key role in glycolysis.
3-Phosphoglyceraldehyde: Another glycolytic intermediate that participates in energy production.
Uniqueness: Fructose-6-phosphate is unique due to its central role in both glycolysis and the pentose phosphate pathway. Its ability to interconvert with glucose-6-phosphate allows it to act as a metabolic hub, linking various biochemical pathways .
Properties
CAS No. |
56-83-7 |
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Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1 |
InChI Key |
BGWGXPAPYGQALX-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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